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Compound of Interest

Compound Name:
4-DIMETHYLAMINO-4'-

METHYLAZOBENZENE

CAS No.: 3010-57-9

Cat. No.: B1593967 Get Quote

4-dimethylamino-4'-methylazobenzene is an organic compound belonging to the azo dye

family. These molecules are characterized by the R-N=N-R' functional group and an extended

conjugated system, which is responsible for their color. Beyond their use as dyes,

azobenzenes are investigated for applications in molecular switches, nonlinear optics, and as

chemical intermediates. Given this functional diversity, absolute certainty of the molecular

structure—including substituent placement—is paramount for ensuring material purity,

predicting chemical behavior, and meeting regulatory standards.

This guide details a systematic workflow that integrates Mass Spectrometry (MS), Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,

and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the

structural puzzle, and together, they form a robust, cross-verifiable analytical framework.

Molecular Identity and Proposed Structure
Before empirical analysis, we establish the theoretical foundation of the target molecule.

Molecular Formula: C₁₅H₁₇N₃[1]

Molecular Weight: 239.32 g/mol [1]

Common Name: 4-dimethylamino-4'-methylazobenzene
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Physical Properties: Orange to dark orange solid, slightly soluble in chloroform and ethyl

acetate.[2]

The proposed structure is presented below, with atoms numbered for subsequent

spectroscopic assignment.

Caption: Proposed structure of 4-dimethylamino-4'-methylazobenzene.

Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: Mass spectrometry serves as the initial and most crucial check for

molecular integrity. It directly measures the mass-to-charge ratio (m/z), providing immediate

confirmation of the molecular weight. For azo dyes, Electron Ionization (EI) is a robust choice

as it induces predictable fragmentation, offering clues about the molecule's constituent parts.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like

methanol or chloroform.

Instrumentation: A mass spectrometer equipped with an EI source is used.

Introduction: The sample is introduced via direct insertion probe (for solids) or GC inlet.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV).

This energy is sufficient to ionize the molecule and induce fragmentation.

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-

flight) and detected.

Data Interpretation: A Self-Validating System
The primary objective is to locate the molecular ion peak (M⁺˙). The fragmentation pattern must

then logically account for the loss of stable neutral fragments from this parent ion.

Molecular Ion (M⁺˙): The molecular formula C₁₅H₁₇N₃ yields a monoisotopic mass of

239.1422 Da. We expect a strong M⁺˙ peak at m/z 239.
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Key Fragmentations: The azo linkage and the bonds adjacent to the aromatic rings are

common cleavage points.

Loss of Methyl Radical: A peak at m/z 224 (M-15) corresponding to the loss of a •CH₃

radical from the dimethylamino group.

Azo Bond Cleavage: Cleavage of the N=N bond can lead to several key fragments.

Fragment A: [C₇H₇]⁺ (tolyl group) at m/z 91.

Fragment B: [C₈H₁₀N]⁺ (dimethylaminophenyl group) at m/z 120.

Fragment C: [C₇H₇N₂]⁺ (tolyldiazenyl group) at m/z 119.

Fragment D: [C₈H₁₀N₂]⁺ (dimethylaminophenyl diazenyl group) at m/z 134.

Data Presentation: Predicted Mass Spectrometry Fragments

m/z (Predicted) Ion Formula Identity/Origin

239 [C₁₅H₁₇N₃]⁺˙ Molecular Ion (M⁺˙)

224 [C₁₄H₁₄N₃]⁺ [M - •CH₃]⁺

134 [C₈H₁₀N₂]⁺
Cleavage of C-N bond, [M -

C₇H₇]⁺

120 [C₈H₁₀N]⁺
Cleavage of N=N bond,

[dimethylaminophenyl]⁺

119 [C₇H₇N₂]⁺
Cleavage of C-N bond,

[tolyldiazenyl]⁺

91 [C₇H₇]⁺ Cleavage of N=N bond, [tolyl]⁺

This predicted pattern provides a clear signature. Observing the m/z 239 peak confirms the

molecular weight, while the presence of fragments at m/z 120 and 91 strongly supports the

existence of the dimethylaminophenyl and tolyl moieties, respectively.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Connectivity Map
Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the

precise arrangement and connectivity of atoms. By analyzing both ¹H and ¹³C NMR spectra, we

can map the complete carbon-hydrogen framework of the molecule. The choice of solvent is

critical; deuterated chloroform (CDCl₃) is suitable due to the compound's solubility and the

solvent's clean spectral window.[1]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃

containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the chemical environment (chemical shift), the

number of protons (integration), and neighboring protons (multiplicity).

Data Presentation: ¹H NMR Spectral Data[1]
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Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

A 7.85 Doublet 2H H-2, H-6

Protons ortho

to the

electron-

withdrawing

azo group are

deshielded

and appear

downfield.

B 7.77 Doublet 2H H-8, H-12

Protons ortho

to the azo

group and

meta to the

electron-

donating

methyl group.

C 7.26 Doublet 2H H-9, H-11

Protons meta

to the azo

group and

ortho to the

methyl group.

D 6.73 Doublet 2H H-3, H-5

Protons ortho

to the

strongly

electron-

donating

dimethylamin

o group are

shielded and

appear

upfield.

E 3.03 Singlet 6H H-14, H-15 Protons of

the two
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equivalent

methyl

groups on the

nitrogen

atom.

F 2.39 Singlet 3H H-13

Protons of

the methyl

group on the

aromatic ring.

¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Data Presentation: ¹³C NMR Spectral Data[1]
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Chemical Shift (δ, ppm) Assignment Rationale

152.20 C-4

Quaternary carbon directly

attached to the electron-

donating nitrogen; highly

deshielded.

151.24 C-10
Quaternary carbon attached to

the methyl group.

143.65 C-1
Quaternary carbon attached to

the azo nitrogen.

139.60 C-7
Quaternary carbon attached to

the azo nitrogen.

129.56 C-9, C-11
Carbons ortho to the methyl

group.

124.72 C-2, C-6

Carbons ortho to the azo

group on the dimethylamino-

substituted ring.

122.15 C-8, C-12
Carbons meta to the methyl

group.

111.49 C-3, C-5

Carbons ortho to the

dimethylamino group; shielded

by the strong electron-donating

effect.

40.24 C-14, C-15
Carbons of the dimethylamino

methyl groups.

21.35 C-13
Carbon of the tolyl methyl

group.

The combined NMR data provide an unambiguous map of the molecule's C-H framework,

confirming the 4,4'-substitution pattern.
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Vibrational Spectroscopy (FTIR): Functional Group
Fingerprinting
Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the

key functional groups present in a molecule. Each functional group absorbs infrared radiation

at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For

4-dimethylamino-4'-methylazobenzene, we are looking for the signatures of the azo bond,

the C-N bond of the amino group, and the aromatic C-H and C=C bonds.

Experimental Protocol: KBr Disc Method
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg

of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

Pressing: Place the mixture into a pellet press and apply pressure to form a thin, transparent

disc.

Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation
The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands
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Wavenumber Range (cm⁻¹) Vibration Type
Functional Group
Assignment

3100-3000 C-H Stretch Aromatic C-H

2950-2850 C-H Stretch Aliphatic C-H (methyl groups)

~1600, ~1500 C=C Stretch
Aromatic ring skeletal

vibrations

~1520-1470 N=N Stretch
Azo group (-N=N-). This can

be weak or difficult to assign.

~1360-1250 C-N Stretch
Aromatic amine (C-N of

dimethylamino group)

~850-810 C-H Out-of-Plane Bend

Characteristic of 1,4-

disubstituted (para) benzene

rings.

The presence of bands in the aromatic and aliphatic C-H stretching regions, coupled with

strong absorptions for the aromatic C=C and C-N bonds, confirms the core structure. The out-

of-plane bending band around 820 cm⁻¹ is particularly diagnostic for the para-substitution

pattern on both rings.

UV-Visible Spectroscopy: Probing the Electronic
System
Expertise & Experience: The vibrant orange color of the compound is a direct consequence of

its electronic structure. UV-Vis spectroscopy measures the absorption of light resulting from

electronic transitions. Azo compounds have characteristic absorptions arising from their

extended π-conjugated system.

Experimental Protocol
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent

solvent (e.g., ethanol or cyclohexane).
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Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer

from approximately 200 to 700 nm.

Data Interpretation
Azo compounds typically display two main absorption bands.

π → π* Transition: An intense absorption band, usually in the UV or near-visible region (320-

450 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* anti-

bonding orbital of the extended conjugated system.

n → π* Transition: A weaker absorption band at longer wavelengths (430-500 nm),

corresponding to the excitation of an electron from a non-bonding orbital (on the nitrogen

atoms) to a π* anti-bonding orbital. This transition is often responsible for the visible color of

azo dyes.[3]

For 4-dimethylamino-4'-methylazobenzene, the electron-donating dimethylamino group and

the methyl group cause a red shift (bathochromic shift) of the absorption maxima compared to

unsubstituted azobenzene. The orange color suggests strong absorption in the blue-green

region of the spectrum (~450-520 nm), which is consistent with the n → π* transition.[3]

Integrated Workflow: A Unified Conclusion
No single technique is sufficient for complete structural elucidation. The power of this approach

lies in the convergence of data from these orthogonal methods.
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Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. MS provides the molecular formula, NMR

confirms the specific isomeric structure (4,4'-substitution), FTIR verifies the presence of all key

functional groups, and UV-Vis confirms the nature of the chromophoric system. Any

inconsistency in the data from one technique would invalidate the proposed structure and

prompt further investigation.

Conclusion
The structural elucidation of 4-dimethylamino-4'-methylazobenzene is achieved through a

systematic and integrated analytical approach. Mass spectrometry confirms the molecular

formula C₁₅H₁₇N₃. ¹H and ¹³C NMR spectroscopy provide an unambiguous assignment of the

atomic connectivity, confirming the 4-dimethylamino and 4'-methyl substitution pattern. FTIR

spectroscopy validates the presence of the characteristic azo, aromatic, and amine functional

groups. Finally, UV-Vis spectroscopy corroborates the extended electronic conjugation

responsible for the compound's color. The convergence of these datasets provides

authoritative and trustworthy confirmation of the molecule's structure.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE(3010-57-9) 1H NMR spectrum
[chemicalbook.com]

2. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE CAS#: 3010-57-9 [m.chemicalbook.com]

3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds :
SHIMADZU (Shimadzu Corporation) [shimadzu.com]

To cite this document: BenchChem. [Introduction: The Imperative for Rigorous Structural
Verification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593967#structural-elucidation-of-4-dimethylamino-
4-methylazobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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